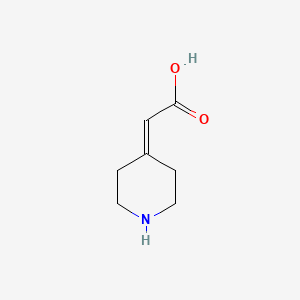

Piperidin-4-ylidene-acetic acid

Descripción general

Descripción

Piperidin-4-ylidene-acetic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-4-ylidene-acetic acid typically involves the reaction of piperidine derivatives with acetic acid or its derivatives. One common method involves the use of piperidine and acetic anhydride under reflux conditions to yield this compound. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Piperidin-4-ylidene-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Piperidin-4-ylidene-acetic acid and its derivatives are versatile compounds with a wide range of applications in scientific research, spanning synthetic chemistry, medicinal chemistry, neuroscience, drug development, and material science . These compounds serve as building blocks for synthesizing pharmaceuticals, creating bioactive molecules, studying neurotransmitter systems, improving drug properties, and enhancing material properties .

Applications in Scientific Research

This compound is utilized across various scientific disciplines:

- Synthetic Chemistry this compound serves as a versatile building block in the synthesis of various pharmaceuticals, enabling the development of new drugs with enhanced efficacy . It is a crucial intermediate in creating complex molecules with specific functionalities.

- Medicinal Chemistry This compound is used in the design of bioactive molecules, particularly in creating compounds that target specific biological pathways, which can lead to innovative treatments for diseases . By modifying its structure, researchers can improve drug solubility and bioavailability, making it a key player in formulating effective medications .

- Neuroscience Research this compound is valuable for studying neurotransmitter systems, providing insights into neurological disorders and potential therapeutic approaches .

- Drug Development Its unique structure allows for modifications that can improve drug solubility and bioavailability, making it a key player in formulating effective medications .

- Material Science This chemical can be incorporated into polymer systems, enhancing material properties for applications in coatings and adhesives, thus broadening its industrial relevance .

Chemical Reactions and Synthesis

1-Cbz-Piperidin-4-ylidene-acetic acid undergoes several chemical reactions that are essential in synthesizing complex molecules:

- Oxidation This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction Common reducing agents include lithium aluminum hydride and sodium borohydride.

- Substitution This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Preparation Method of 2- (2, 2,6, 6-tetramethyl piperidine nitroxide radical-4-subunit) acetic acid derivative

A method for preparing a 2- (2, 2,6, 6-tetramethyl piperidine nitroxide free radical-4-subunit) acetic acid derivative involves several steps :

- Dissolving 2,2,6, 6-tetramethyl-4-piperidone in a mixed solvent of methanol and water, followed by the slow addition of a mixture of sodium tungstate hydrate and hydrogen peroxide . The mixture is stirred and reacted . After the reaction, the mixture is extracted with an organic solvent and dried to obtain 4-carbonyl-2, 2,6, 6-tetramethyl piperidine nitroxide radical .

- The red oily liquid is dissolved in a mixed solvent of an organic solvent and water, and an inorganic base is added . The reaction is conducted at a controlled temperature for a specific time . After completion, the reaction liquid is extracted, and the pH of the water phase is adjusted using inorganic acid . The solution is concentrated under reduced pressure to obtain a solid .

- The solid is dissolved in alcohol, filtered, and concentrated under reduced pressure . The concentrate is added to a mixed solvent of petroleum ether and ethyl acetate to separate the 2- (2, 2,6, 6-tetramethyl piperidine nitroxide radical-4-subunit) acetic acid derivative .

Mecanismo De Acción

The mechanism of action of piperidin-4-ylidene-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A parent compound of piperidin-4-ylidene-acetic acid, widely used in organic synthesis and pharmaceuticals.

Piperidinone: A related compound with a ketone functional group, used in the synthesis of various pharmaceuticals.

Piperidine derivatives: Various derivatives of piperidine, each with unique chemical properties and applications.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Actividad Biológica

Piperidin-4-ylidene-acetic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with acetic acid or its derivatives. A common method includes using piperidine and acetic anhydride under reflux conditions, often facilitated by a catalyst like sulfuric acid. In industrial settings, the process is optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques .

Biological Properties

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is comparable to established antimicrobial agents .

- Antiviral Properties : Research indicates potential antiviral effects, particularly in inhibiting viral replication mechanisms .

- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Antiviral | Inhibits viral replication | |

| Anti-inflammatory | Modulates inflammatory pathways |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses . The exact pathways can vary depending on the specific application and structural modifications made to the compound.

Case Studies

- NLRP3 Inflammasome Inhibition : A study demonstrated that this compound derivatives effectively inhibited the NLRP3 inflammasome, which is implicated in various inflammatory diseases. The compounds showed IC50 values indicating potent inhibitory activity .

- Antimicrobial Efficacy : In a comparative study, this compound was tested against several microbial strains. It exhibited lower minimum inhibitory concentration (MIC) values compared to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

- Cytotoxicity Profile : Research on the cytotoxic effects of this compound revealed low toxicity on human cell lines (e.g., HepG2), indicating a favorable safety profile for further drug development .

Propiedades

IUPAC Name |

2-piperidin-4-ylideneacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-7(10)5-6-1-3-8-4-2-6/h5,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFAECSHCUBLPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574375 | |

| Record name | (Piperidin-4-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4671-98-1 | |

| Record name | (Piperidin-4-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.